Cas no 3442-58-8 (2H-Oxocin-2-methanol,7-bromo-8-ethyl-3,6,7,8-tetrahydro-a-(2E)-2-penten-4-yn-1-yl-, 2-acetate, (aR,2R,7S,8R)-)

3442-58-8 structure
Nom du produit:2H-Oxocin-2-methanol,7-bromo-8-ethyl-3,6,7,8-tetrahydro-a-(2E)-2-penten-4-yn-1-yl-, 2-acetate, (aR,2R,7S,8R)-
2H-Oxocin-2-methanol,7-bromo-8-ethyl-3,6,7,8-tetrahydro-a-(2E)-2-penten-4-yn-1-yl-, 2-acetate, (aR,2R,7S,8R)- Propriétés chimiques et physiques
Nom et identifiant
-
- 2H-Oxocin-2-methanol,7-bromo-8-ethyl-3,6,7,8-tetrahydro-a-(2E)-2-penten-4-yn-1-yl-, 2-acetate, (aR,2R,7S,8R)-
- 2H-Oxocin-2-methanol, 7-bromo-8-ethyl-3,6,7,8-tetrahydro-.α.-2-penten-4-ynyl-, acetate, [2R-[2.α.[R*-(E)],7.β.,8.α.]]-
- laurencin
- NSC-122763
- 2H-Oxocin-2-methanol, 7-bromo-8-ethyl-3,6,7,8-tetrahydro-.alpha.-2-penten-4-ynyl-, acetate, [2R-[2.alpha.[R*(E)],7.beta.,8.alpha.]]-
- 7-Bromo-8-ethyl-3,6,7,8-tetrahydro-alpha-2-penten-4-ynyl-2H-oxocin-2-methanol acetate
- [(E)-1-[(5Z)-3-bromo-2-ethyl-3,4,7,8-tetrahydro-2H-oxocin-8-yl]hex-3-en-5-ynyl] acetate
- 2H-Oxocin-2-methanol,6,7,8-tetrahydro-.alpha.-2-penten-4-ynyl-, acetate, [2R-[2.alpha.[R*(E)],7.beta.,8.alpha.]]-
- NSC122763
- 3442-58-8
- 2H-Oxocin-2-methanol,6,7,8-tetrahydro-.alpha.-2-penten-4-ynyl-, acetate, [2R-[2.alpha.[R*-(E)],7.beta.,8.alpha.]]-
- 2H-Oxocin-2-methanol, 7-bromo-8-ethyl-3,6,7,8-tetrahydro-.alpha.-2-penten-4-ynyl-, acetate, (E)-(.alpha.R,2R,7S,8R)-
- 2H-Oxocin-2-methanol, 7-bromo-8-ethyl-3,6,7,8-tetrahydro-.alpha.-2-penten-4-ynyl-, acetate, (E)-(alphaR,2R,7S,8R)-
- ZFYWONYUPVGTQJ-MUIOLIGRSA-N
- 2H-Oxocin-2-methanol,6,7,8-tetrahydro-.alpha.-2-penten-4-ynyl-, acetate, (E)-(.alpha.R,2R,7S,8R)-
- (3E)-1-(7-Bromo-8-ethyl-3,6,7,8-tetrahydro-2H-oxocin-2-yl)-3-hexen-5-ynyl acetate #
- SCHEMBL41465
- 2H-Oxocin-2-methanol, 7-bromo-8-ethyl-3,6,7,8-tetrahydro-alpha-2-penten-4-ynyl-, acetate, (E)-(alphaR,2R,7S,8R)-
- NSC 122763
- 2H-Oxocin-2-methanol, 7-bromo-8-ethyl-3,6,7,8-tetrahydro-alpha-2-penten-4-ynyl-, acetate, (2R-(2alpha(R*(E)),7beta,8alpha))-
- AKOS040752441
-
- Piscine à noyau: InChI=1S/C17H23BrO3/c1-4-6-7-11-16(20-13(3)19)17-12-9-8-10-14(18)15(5-2)21-17/h1,6-9,14-17H,5,10-12H2,2-3H3/b7-6+,9-8-/t14-,15+,16+,17+/m0/s1
- La clé Inchi: ZFYWONYUPVGTQJ-GDHVPRBFSA-N
- Sourire: C#C/C=C/C[C@H]([C@H]1CC=CC[C@H](Br)[C@@H](CC)O1)OC(=O)C |c:8,&1:5,6,11,13|
Propriétés calculées
- Qualité précise: 354.08300
- Masse isotopique unique: 354.08306g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 21
- Nombre de liaisons rotatives: 6
- Complexité: 433
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 4
- Nombre de centres stéréoscopiques d'obligations fixes: 2
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.3
- Surface topologique des pôles: 35.5Ų
Propriétés expérimentales
- Le PSA: 35.53000
- Le LogP: 3.77490
2H-Oxocin-2-methanol,7-bromo-8-ethyl-3,6,7,8-tetrahydro-a-(2E)-2-penten-4-yn-1-yl-, 2-acetate, (aR,2R,7S,8R)- Littérature connexe
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
2. Back matter
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
3442-58-8 (2H-Oxocin-2-methanol,7-bromo-8-ethyl-3,6,7,8-tetrahydro-a-(2E)-2-penten-4-yn-1-yl-, 2-acetate, (aR,2R,7S,8R)-) Produits connexes
- 1190862-19-1(6'-bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[3,2-b]pyridine]-2'-one)
- 1219963-79-7(3-(4-Isopropyl-3-methylphenoxy)azetidine)
- 1170616-38-2(3-7-(1-methyl-1H-pyrazol-4-yl)-1,2,4triazolo1,5-apyrimidin-2-ylpropanoic acid)
- 2229174-41-6(3-methoxy-5-(nitromethyl)-1,2-oxazole)
- 312594-64-2(3-(1,2-dihydroacenaphthylene-3-sulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine)
- 1379366-41-2(6-Bromo-2,3-dimethoxybenzonitrile)
- 2225170-45-4(1-(6-Chloro-3-pyridyl)-1H-pyrazole-4-boronic acid)
- 941919-01-3(3-nitro-N-3-(2-oxopiperidin-1-yl)phenylbenzamide)
- 1261990-78-6(3-(3-Chlorophenyl)-2-methoxybenzoic acid)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
Fournisseurs recommandés
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Baoji Haoxiang Bio-technology Co.Ltd
Membre gold
Fournisseur de Chine
Lot
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

pengshengyue
Membre gold
Fournisseur de Chine
Lot
